molecular formula C17H21N5OS B13376168 N-({6-[4-(allyloxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine

N-({6-[4-(allyloxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine

Cat. No.: B13376168
M. Wt: 343.4 g/mol
InChI Key: QASUXRHIOCWRQQ-UHFFFAOYSA-N
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Description

N-({6-[4-(allyloxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine is a complex heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({6-[4-(allyloxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine involves multiple steps. One common route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . The reaction typically requires refluxing in ethanol with a catalytic amount of piperidine for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-({6-[4-(allyloxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-({6-[4-(allyloxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity . This inhibition can lead to various pharmacological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({6-[4-(allyloxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine is unique due to its specific combination of triazole and thiadiazole rings, along with the allyloxy and diethylamine groups.

Properties

Molecular Formula

C17H21N5OS

Molecular Weight

343.4 g/mol

IUPAC Name

N-ethyl-N-[[6-(4-prop-2-enoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]ethanamine

InChI

InChI=1S/C17H21N5OS/c1-4-11-23-14-9-7-13(8-10-14)16-20-22-15(12-21(5-2)6-3)18-19-17(22)24-16/h4,7-10H,1,5-6,11-12H2,2-3H3

InChI Key

QASUXRHIOCWRQQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)OCC=C

Origin of Product

United States

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